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A Comparative Guide to the Quantification of
Indinavir Sulfate Ethanolate
For researchers, scientists, and drug development professionals, the accurate quantification of

active pharmaceutical ingredients such as Indinavir sulfate ethanolate is critical for ensuring

product quality, safety, and efficacy. This guide provides a comparative overview of various

analytical methods for the quantification of Indinavir sulfate ethanolate, with supporting

experimental data and detailed methodologies.

Indinavir sulfate is a protease inhibitor widely used in the treatment of HIV infection.[1] The

complex nature of this molecule necessitates robust and reliable analytical methods for its

quantification in both bulk drug substance and pharmaceutical dosage forms. This guide

explores and compares High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-

Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS) based

methods.

Workflow for Inter-Laboratory Method Comparison
An inter-laboratory comparison, also known as a proficiency test, is a crucial exercise to

evaluate the performance of different laboratories and methods for a specific analysis.[2][3] The

general workflow involves the distribution of a homogenous sample to participating

laboratories, subsequent analysis by each laboratory using their chosen or a prescribed

method, and a statistical comparison of the results.
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Caption: General workflow of an inter-laboratory comparison study.
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Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the quantification of

Indinavir sulfate in pharmaceutical formulations.[1][4][5] This method offers good selectivity and

sensitivity.

Experimental Protocols
Two representative HPLC methods are detailed below:

Method 1:

Column: Zodiac ODS hypersil C18 (250mm x 4.6mm, 5µm)[1]

Mobile Phase: A mixture of phosphate buffer (pH 5.5), Acetonitrile, and Methanol in a ratio of

50:30:20 (v/v/v)[1]

Flow Rate: 1 ml/min[1]

Detection: UV detector at 260nm[1]

Standard Preparation: 40mg of Indinavir sulfate dissolved in 100ml of mobile phase to get a

stock solution. Further dilutions are made to achieve the desired concentration.[1]

Sample Preparation: 60mg of the drug from capsules is dissolved in 100ml of mobile phase.

This is then further diluted for analysis.[1]

Method 2:

Column: Reversed-phase C8[6]

Mobile Phase: Phosphate buffer and Acetonitrile in a ratio of 60:40 (v/v)[6]

Extraction: C18 solid-phase extraction for plasma samples[6]

Detection: UV detection at 210 nm[6]
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Parameter Method 1 Method 2

Linearity Range 48 - 112 µg/ml[1] 25 - 2500 ng/ml[6]

Correlation Coefficient (r²) 0.990[1] Not explicitly stated

Accuracy (% Recovery) 98.36% - 101.74%[1]
Within 15% of nominal

concentration[6]

Precision (RSD) Not explicitly stated
Intra- and inter-assay: 3.5% -

15.8%[6]

Limit of Quantification (LOQ) Not explicitly stated
25 ng/ml (from 0.1 ml plasma)

[6]

UV-Visible Spectrophotometry Methods
UV-Visible spectrophotometry offers a simpler and more cost-effective approach for the

quantification of Indinavir sulfate. These methods are often based on the formation of colored

complexes.

Experimental Protocols
Three different visible spectrophotometric methods have been developed:

Method A (Chloramine-T): This method involves the reaction of Indinavir sulfate with excess

chloramine-T in an acidic medium. The unreacted chloramine-T is then determined by

measuring the decrease in absorbance of the dye gallocyanine at a λmax of 540 nm.[7]

Method B (Folin-Ciocalteu): This method is based on the reduction of the

phosphomolybdotungstic acid in the Folin-Ciocalteu reagent by Indinavir sulfate, which

results in the formation of an intense blue colored product with a λmax of 760 nm.[7]

Method C (Chloranil): This method relies on the formation of a charge-transfer complex

between Indinavir sulfate and chloranil, with a λmax of 540 nm.[7]
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Parameter
Method A
(Chloramine-T)

Method B (Folin-
Ciocalteu)

Method C
(Chloranil)

Linearity Range 2.5 - 20 µg/mL[7] 2 - 25 µg/mL[7] 4.5 - 40 µg/mL[7]

Molar Absorptivity (L

mol⁻¹ cm⁻¹)
1.88 x 10⁴ 1.56 x 10⁴ 1.02 x 10⁴

Sandell's Sensitivity

(µg cm⁻²)
0.0378 0.0456 0.0697

Correlation Coefficient

(r)
0.9998 0.9999 0.9998

Liquid Chromatography-Mass Spectrometry (LC-
MS) Methods
LC-MS/MS provides high sensitivity and selectivity, making it particularly suitable for the

quantification of drugs in biological matrices like human plasma.

Experimental Protocol
A representative LC-MS/MS method is outlined below:

Sample Preparation: Simple protein precipitation from plasma using acetonitrile.[8]

Chromatography: LC separation is performed before mass spectrometric detection.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used in the positive ion, multiple

reaction monitoring (MRM) mode.[8]

Ion Transitions: m/z of 614/421 for Indinavir and 628/421 for the internal standard.[8]
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Parameter LC-MS/MS Method

Linearity Range 3.0 - 12320 ng/ml[8]

Analysis Time 5 minutes per sample[8]

Key Advantage
Fast sample preparation and wide dynamic

assay range[8]

Logical Relationship of Analytical Method Selection
The choice of an analytical method for Indinavir sulfate quantification depends on various

factors including the sample matrix, required sensitivity, and available instrumentation.
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Caption: Factors influencing the selection of an analytical method.

Conclusion
The choice of an analytical method for the quantification of Indinavir sulfate ethanolate is a

critical decision that impacts the reliability of the results.

HPLC methods offer a good balance of sensitivity, selectivity, and cost, making them suitable

for routine quality control of bulk drugs and pharmaceutical formulations.
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UV-Visible spectrophotometry provides a simple and economical alternative, particularly for

bulk drug analysis where high sensitivity is not a primary requirement.

LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of

choice for bioanalytical applications, such as pharmacokinetic studies, where trace amounts

of the drug need to be quantified in complex biological matrices.

While no direct inter-laboratory comparison studies for Indinavir sulfate ethanolate were

identified in the public domain, the data presented from various single-laboratory validation

studies provide a strong basis for comparing the performance of these different analytical

techniques. For a definitive assessment of method robustness and inter-laboratory

reproducibility, a formal proficiency testing program would be invaluable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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